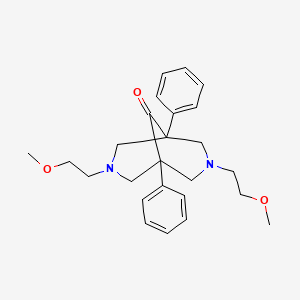

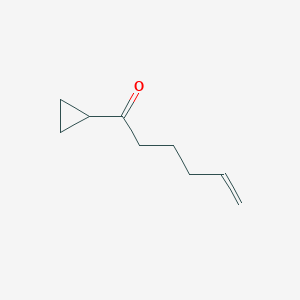

![molecular formula C8H12O B1655863 3-Tricyclo[2.2.1.02,6]heptanylmethanol CAS No. 4337-95-5](/img/structure/B1655863.png)

3-Tricyclo[2.2.1.02,6]heptanylmethanol

Übersicht

Beschreibung

“3-Tricyclo[2.2.1.02,6]heptanylmethanol” is a chemical compound with the molecular formula C10H16O . It is also known as "Tricyclo[2.2.1.0(2,6)]heptane-3-methanol, 2,3-dimethyl-" .

Molecular Structure Analysis

The molecular structure of “3-Tricyclo[2.2.1.02,6]heptanylmethanol” can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O/c1-9(5-11)6-3-7-8(4-6)10(7,9)2/h6-8,11H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of “3-Tricyclo[2.2.1.02,6]heptanylmethanol” is 152.2334 . Other physical and chemical properties such as flash point, index of refraction, and molar refractivity are not available in the resources .Wissenschaftliche Forschungsanwendungen

Novel Triazole Derivatives

Triazole derivatives, which may share structural similarities or synthetic pathways with "3-Tricyclo[2.2.1.02,6]heptanylmethanol," have been extensively studied for their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The interest in triazoles stems from their structural versatility, allowing for numerous modifications to enhance biological activity and address new diseases, including resistant bacterial strains and neglected diseases. Researchers emphasize the need for new, efficient, and green chemistry approaches in preparing these compounds (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles, including methods that could potentially apply to the synthesis or derivatization of "3-Tricyclo[2.2.1.02,6]heptanylmethanol," has been reviewed, highlighting the importance of these compounds in drug discovery, bioconjugation, and material science. The copper(I) catalyzed azide-alkyne cycloaddition, a key click reaction, enables the creation of diverse and biologically active 1,2,3-triazoles. This review provides insights into various synthetic routes, enhancing the understanding of chemists toward developing novel biologically active compounds (Kaushik et al., 2019).

Norbornane Compounds in Pharmaceutical Research

Research on norbornanes, which include the "3-Tricyclo[2.2.1.02,6]heptanyl" moiety, highlights their medicinal applications and contributions to drug research. These compounds are valued for their unique molecular shapes and the fixed positions of their substituents, making them useful models for studying structure-activity relationships. Their application in pharmaceutical research underscores the importance of their structural features in drug design (Buchbauer & Pauzenberger, 1991).

Lubricity Additives for High-Temperature Synthetic Lubricating Oils

Compounds related to "3-Tricyclo[2.2.1.02,6]heptanylmethanol" have been evaluated for their effectiveness as antiwear additives in synthetic lubricating oils. Specifically, esters of phosphoric acid with tricyclic alcohols have shown superior lubricity and resistance to oxidation compared to those with aliphatic or aromatic radicals. This application in synthetic lube oils highlights the potential of tricyclic compounds in industrial applications (Barabanova et al., 1976).

Eigenschaften

IUPAC Name |

3-tricyclo[2.2.1.02,6]heptanylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-3-7-4-1-5-6(2-4)8(5)7/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWAAWHDZRKKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329283 | |

| Record name | (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tricyclo[2.2.1.02,6]heptanylmethanol | |

CAS RN |

4337-95-5 | |

| Record name | NSC110577 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

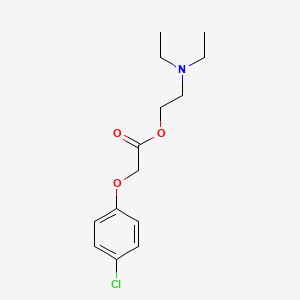

![(Z)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B1655783.png)

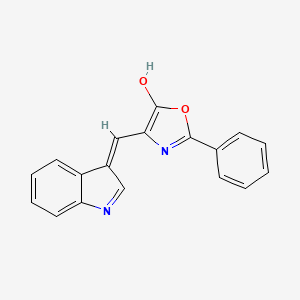

![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)

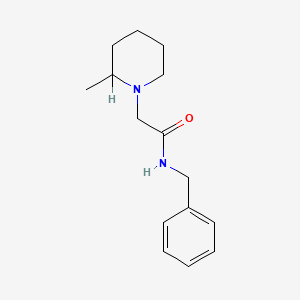

![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)

![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)

![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)